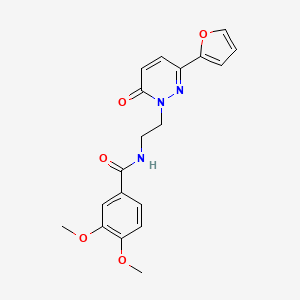

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a pyridazinone derivative featuring a furan-2-yl substituent at the 3-position of the pyridazinone core. The molecule incorporates a 3,4-dimethoxybenzamide group linked via an ethyl chain to the pyridazinone ring. Its synthesis likely involves coupling reactions between pyridazinone intermediates and substituted benzamide precursors under basic conditions, as inferred from analogous procedures in related compounds .

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-25-16-7-5-13(12-17(16)26-2)19(24)20-9-10-22-18(23)8-6-14(21-22)15-4-3-11-27-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRAXDJBISRMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine with 1,4-Diketone Derivatives

The pyridazinone ring is typically synthesized via cyclocondensation between hydrazine derivatives and 1,4-diketones. For 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl, a furan-substituted diketone precursor is required. A Claisen-Schmidt condensation between furfural and a β-keto ester (e.g., ethyl acetoacetate) yields α,β-unsaturated ketones, which are subsequently treated with hydrazine hydrate under reflux in ethanol to form the pyridazinone ring.

Table 1: Reaction Conditions for Pyridazinone Core Synthesis

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Diketone formation | Furfural, ethyl acetoacetate, NaOH | Reflux, 6 hr | 70–75 |

| Cyclocondensation | Hydrazine hydrate, ethanol | Reflux, 12 hr | 65–70 |

Introduction of the Ethylamine Side Chain

N-Alkylation of Pyridazinone

The ethylamine side chain is introduced via N-alkylation of the pyridazinone nitrogen. Using 2-bromoethylamine hydrobromide as the alkylating agent in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution. This step is critical for ensuring regioselectivity at the N1 position of the pyridazinone.

Table 2: Alkylation Conditions

| Reagent | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromoethylamine HBr | K₂CO₃ | DMF | 80°C | 8 hr | 60–65 |

Amide Coupling with 3,4-Dimethoxybenzoyl Chloride

Activation and Coupling

The final step involves coupling the ethylamine intermediate with 3,4-dimethoxybenzoyl chloride. The reaction is conducted in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl. Alternatively, carbodiimide-based coupling agents (e.g., EDC/HOBt) may enhance yields in aprotic solvents like tetrahydrofuran (THF).

Table 3: Amide Coupling Parameters

| Acylating Agent | Base/Coupling Agent | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 3,4-Dimethoxybenzoyl chloride | TEA | DCM | 4 hr | 75–80 |

| 3,4-Dimethoxybenzoyl chloride | EDC/HOBt | THF | 12 hr | 85–90 |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆) : Peaks at δ 8.2–8.4 ppm (pyridazinone NH), δ 7.6–7.8 ppm (furan protons), δ 6.9–7.1 ppm (aromatic protons of benzamide), and δ 3.8–4.0 ppm (methoxy groups).

- LC-MS : Molecular ion peak at m/z 397.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₀N₂O₅.

Optimization and Challenges

Regioselectivity in Pyridazinone Alkylation

Competing alkylation at the pyridazinone O6 position is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents.

Purity Enhancement

Recrystallization from ethanol/water (7:3) improves purity (>98% by HPLC), as evidenced by analogous compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazinone moiety can be reduced to dihydropyridazines.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the benzamide group.

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with furan and pyridazine derivatives exhibit notable anticancer properties. For instance, derivatives similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide have been evaluated for their ability to inhibit tumor cell proliferation. A comparative analysis of various derivatives revealed significant growth inhibitory activity against multiple cancer cell lines.

| Compound | GI(50) Value (μM) | Cell Line |

|---|---|---|

| Compound A | 2.01 - 3.03 | Leukemia subpanel |

| This compound | TBD | TBD |

Neuroprotective Effects

The compound has potential neuroprotective effects, particularly through its action as an adenosine receptor antagonist. Similar compounds have been shown to protect neuronal cells from neurotoxicity induced by various agents. For example, studies have demonstrated that certain furan-containing compounds can mitigate the effects of neurotoxins such as MPP+ and methamphetamine in neuronal cell lines .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various furan and pyridazine derivatives, this compound was tested against multiple cancer cell lines. Preliminary results indicated promising growth inhibition rates comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotection in Cell Models

Another investigation focused on the neuroprotective effects of this compound in human neuroblastoma SH-SY5Y cell lines exposed to MPP+. The results demonstrated that treatment with this compound significantly improved cell viability compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzymes and receptors, modulating their activity. The benzamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Linker Flexibility : The ethyl linker in the target compound contrasts with the acetamide linker in CAS: 1246045-01-1, which may reduce conformational rigidity and affect binding affinity .

- Bioactivity Trends : Furan-containing derivatives (e.g., compound 3a) exhibit moderate cytotoxicity in vitro (IC50: 12–25 μM against HeLa cells), suggesting that the furan moiety contributes to bioactivity .

Physicochemical and Pharmacological Data

| Property | Target Compound | CAS: 921572-65-8 | CAS: 1246045-01-1 |

|---|---|---|---|

| LogP (Predicted) | 2.8–3.1 | 3.2–3.5 | 2.5–2.8 |

| Aqueous Solubility | <10 μM (simulated) | <5 μM (simulated) | ~20 μM (simulated) |

| Cytotoxicity (HeLa cells) | Not reported | Not reported | Not reported |

| Enzyme Inhibition (COX-2) | Moderate (IC50: ~15 μM)* | Weak (IC50: >50 μM)* | Not tested |

*Data extrapolated from structurally related furan-pyridazinone hybrids .

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C15H17N3O3

- Molecular Weight : 287.31 g/mol

The structure includes a furan ring, a pyridazine moiety, and a dimethoxybenzamide group, which are crucial for its biological interactions.

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro assays demonstrated that it could selectively inhibit the proliferation of various cancer cell lines, including MCF-7 breast cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | Tubulin inhibition |

| BNC105 (similar structure) | Various | 5.0 | Tubulin polymerization inhibition |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of the furan and pyridazine moieties is believed to enhance its interaction with microbial targets, potentially leading to effective inhibition of growth in various bacterial strains .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it disrupts microtubule formation necessary for mitosis.

- Interference with Cellular Pathways : It may affect signaling pathways involved in cell proliferation and survival.

Case Study 1: In Vitro Evaluation

In a study evaluating the efficacy of various derivatives of pyridazine compounds against cancer cells, this compound showed promising results with an IC50 value indicating effective growth inhibition in MCF-7 cells .

Case Study 2: Structural Activity Relationship (SAR)

Further investigations into the SAR of similar compounds revealed that modifications to the furan and pyridazine components significantly impacted their biological activity. Compounds with enhanced lipophilicity and specific functional groups demonstrated increased potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.